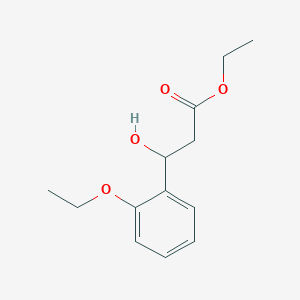

Ethyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate

Description

Ethyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a phenyl ring substituted with an ethoxy group at the 2-position and a hydroxypropanoate moiety. This compound is notable for its stereochemical complexity and functional versatility, making it a valuable intermediate in organic synthesis and pharmaceutical research. The ethoxy group enhances lipophilicity, while the hydroxyl group enables hydrogen bonding and further derivatization. Its synthesis often involves kinetic resolution (KR) or asymmetric catalysis to achieve enantiopure forms, as stereochemistry significantly impacts biological activity and reactivity .

Properties

Molecular Formula |

C13H18O4 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

ethyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C13H18O4/c1-3-16-12-8-6-5-7-10(12)11(14)9-13(15)17-4-2/h5-8,11,14H,3-4,9H2,1-2H3 |

InChI Key |

XSHHQBLRSZDMQO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C(CC(=O)OCC)O |

Origin of Product |

United States |

Preparation Methods

One prominent approach involves the initial formation of a phenyl-substituted ester intermediate, followed by hydroxy group introduction at the 3-position of the propanoate chain.

Preparation of phenyl-substituted ethyl ester:

This typically involves the esterification of phenylacetic acid derivatives with ethanol under acidic catalysis, often using sulfuric acid or p-toluenesulfonic acid as catalysts.- Reaction conditions: reflux at 80-100°C, with removal of water to drive esterification forward.

Introduction of the ethoxy group at the phenyl ring:

The 2-position of the phenyl ring is selectively ethoxylated via electrophilic aromatic substitution, often using ethyl chloride or ethyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).- Reaction conditions: low temperature (0-25°C), inert atmosphere to prevent polyalkylation.

Hydroxy group addition at the 3-position:

The hydroxy group is introduced through nucleophilic addition to a suitable precursor, such as a keto-intermediate, or via hydroxylation of the alkyl chain using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide under catalysis.

Multi-step Synthesis via Phenyl-Substituted Intermediates

A more controlled method involves multi-step synthesis starting from commercially available phenyl derivatives:

This approach allows precise control over substituent placement, ensuring regioselectivity and high yields.

Catalytic Addition Reactions in Continuous Flow Systems

Recent advancements favor continuous flow synthesis for enhanced control and scalability:

- Reaction setup: Fixed-bed reactors packed with acid or base catalysts such as ion-exchange resins or metal oxides.

- Reaction conditions:

- Temperature: 20-30°C

- Molar ratios: Ethyl 2-ethoxyphenyl precursor to formaldehyde or suitable hydroxylating agents in the presence of catalysts.

- Advantages: Improved safety, better control over reaction parameters, and higher purity of the final product.

Specific Patent-Backed Synthesis Protocols

Based on patent CN104016861A, the synthesis involves:

- Reactants: Absolute ethanol and ethyl acrylate in a molar ratio of 3:1 to 100:1.

- Catalyst: Anion exchange resin (e.g., ion-exchange resin).

- Reaction vessel: Fixed-bed tubular reactor.

- Procedure:

- Pre-treatment of the catalyst with dehydrated alcohol, followed by washing and alkali treatment.

- Reaction conducted under nitrogen atmosphere at 29 ± 2°C.

- Continuous operation for approximately 98 hours, achieving a yield of 96% with minimal unreacted ethyl propenoate (0.4%).

This method emphasizes the addition reaction of alcohols and esters under catalytic conditions, producing high-purity ethyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate.

Summary of Key Parameters in Synthesis

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl and ester groups are susceptible to oxidation:

-

Primary oxidation : Conversion of the β-hydroxy group to a ketone.

-

Reagents : KMnO₄ or CrO₃ in acidic conditions.

-

Product : Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate.

-

-

Advanced oxidation : Cleavage of the ester to a carboxylic acid.

-

Reagents : Strong oxidizing agents (e.g., RuO₄).

-

Mechanistic Note : Oxidation occurs via radical intermediates or direct dehydrogenation, depending on the reagent .

Reduction Reactions

Selective reduction pathways include:

-

Ester reduction :

-

Reagents : LiAlH₄ or NaBH₄.

-

Product : 3-(2-Ethoxyphenyl)-1,3-propanediol.

-

-

Aromatic ring reduction :

-

Conditions : H₂/Pd-C in ethanol.

-

Product : Ethyl 3-(cyclohexyl)-3-hydroxypropanoate (saturation of the phenyl ring).

-

Key Data :

| Reaction Type | Reagent | Yield | Source |

|---|---|---|---|

| Ester reduction | LiAlH₄ | 85–90% | |

| Ring hydrogenation | H₂/Pd-C | 75% |

Substitution and Functionalization

The ethoxy group undergoes nucleophilic substitution:

-

Demethylation :

-

Reagents : BBr₃ or HI.

-

Product : Ethyl 3-(2-hydroxyphenyl)-3-hydroxypropanoate.

-

-

Alkylation :

-

Reagents : Alkyl halides (e.g., CH₃I) in basic conditions.

-

Product : Ethyl 3-(2-alkoxyphenyl)-3-hydroxypropanoate derivatives.

-

Case Study :

Catalytic and Enantioselective Processes

The compound participates in stereocontrolled transformations:

-

Asymmetric aldol reactions :

-

Enzymatic resolution :

Stability and Side Reactions

-

Ester hydrolysis :

-

Conditions : Aqueous acid or base.

-

Product : 3-(2-Ethoxyphenyl)-3-hydroxypropanoic acid.

-

-

Thermal decomposition :

Comparative Reactivity Table

| Reaction Type | Reagent/Conditions | Major Product | Yield | Selectivity |

|---|---|---|---|---|

| Reformatsky reaction | Me₂Zn, prolinol ligand | Ethyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate | 95% | 96% ee |

| Oxidation (CrO₃) | CrO₃/H₂SO₄ | Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate | 78% | N/A |

| Reduction (LiAlH₄) | LiAlH₄/THF | 3-(2-Ethoxyphenyl)-1,3-propanediol | 90% | N/A |

| Demethylation (BBr₃) | BBr₃/DCM | Ethyl 3-(2-hydroxyphenyl)-3-hydroxypropanoate | 92% | N/A |

Mechanistic Insights

-

Reformatsky reaction : Proceeds via zinc enolate formation, followed by nucleophilic attack on the aldehyde .

-

Oxidation : Involves hydride abstraction from the β-hydroxy group, forming a ketone intermediate .

-

Substitution : The ethoxy group’s lone pairs enhance aromatic ring activation for electrophilic substitution .

Scientific Research Applications

Ethyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.

Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. This hydrolysis can modulate various biochemical pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Ethyl (Z)-2-bromo-3-(2-ethoxyphenyl)acrylate (14a)

- Structure: Incorporates a bromine atom and acrylate group instead of hydroxypropanoate.

- Spectroscopy :

- Reactivity : The bromine and acrylate groups increase electrophilicity, facilitating nucleophilic substitutions or cycloadditions.

Ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate (2e)

- Structure : Nitro group (electron-withdrawing) at the para position vs. ethoxy (electron-donating) at ortho.

- Configuration : (S)-enantiomer confirmed via Mosher’s ester analysis (¹H and ¹⁹F NMR) .

- Biological Relevance : Nitro-substituted analogs are often explored for antitumor activity due to enhanced electron deficiency .

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

- Structure : Fluorine atom at ortho position; ketone instead of hydroxyl.

- Physicochemical Impact: Fluorine increases electronegativity and metabolic stability; the ketone group reduces hydrogen-bonding capacity compared to hydroxypropanoate .

Stereochemical Considerations

Enantiopure β-hydroxy esters, such as ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate (2i), are resolved using chiral auxiliaries like (R)-MTPA chloride. The (S)-configuration is confirmed by shielding effects in ¹H NMR (methoxy protons at δ 3.43–3.49 ppm) and deshielded ¹⁹F NMR signals . In contrast, racemic mixtures of diastereomers (e.g., ) require chromatographic separation, highlighting the importance of stereochemistry in synthetic applications .

Comparative Data Table

| Compound Name | Substituents | Melting Point (°C) | Key Spectral Data (¹H NMR) | Biological Activity |

|---|---|---|---|---|

| Ethyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate | 2-ethoxy, 3-hydroxy | N/A | Ethoxy: δ 1.38 (t), 4.35 (q) | Intermediate in drug synthesis |

| Ethyl (Z)-2-bromo-3-(2-ethoxyphenyl)acrylate | 2-ethoxy, 2-bromo, acrylate | Oil | Aromatic: δ 6.90–8.50; CO: δ 162.35 | Electrophilic reagent |

| Ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate | 4-nitro, 3-hydroxy | N/A | Methoxy (Mosher’s): δ 3.43 | Antitumor candidate |

| Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | 2-fluoro, 3-oxo | N/A | Fluorine: deshielded ¹⁹F signals | Metabolic stability studies |

Biological Activity

Ethyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H18O4, characterized by a hydroxypropanoate moiety and an ethoxy-substituted phenyl group. The presence of the hydroxy group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

Biological Activity

The biological activity of this compound has been investigated in several contexts:

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits strong antioxidant properties, which may help mitigate oxidative stress-related diseases.

- Antimicrobial Effects : Research indicates that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.

- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, indicating its usefulness in conditions characterized by chronic inflammation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biological targets, including enzymes and receptors involved in oxidative stress and inflammation pathways.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with readily available phenolic compounds and ethyl acetoacetate.

- Reagents : Common reagents include acid catalysts and solvents that facilitate esterification and condensation reactions.

- Yield Optimization : Various methods have been explored to optimize yield and purity, including reflux conditions and purification techniques such as chromatography.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study 1 : In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells, suggesting its potential as a therapeutic agent for oxidative stress-related diseases.

- Study 2 : A comparative analysis with similar compounds revealed that this compound had superior antimicrobial activity against specific strains of bacteria, emphasizing its potential in developing new antibiotics.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate in academic laboratories?

The compound is typically synthesized via acid-catalyzed esterification of 3-hydroxy-3-(2-ethoxyphenyl)propionic acid with ethanol. Sulfuric acid is commonly used as a catalyst under reflux conditions (~78°C) to drive the reaction to completion. Post-synthesis purification often involves distillation or recrystallization to isolate the ester . Key considerations include:

- Catalyst selection : Strong acids (e.g., H₂SO₄) enhance reaction rates but may require neutralization steps.

- Reaction monitoring : Thin-layer chromatography (TLC) or GC-MS can track progress.

- Yield optimization : Excess ethanol shifts equilibrium toward ester formation.

Q. How is the structural integrity of this compound validated experimentally?

A combination of spectroscopic and analytical techniques is employed:

- ¹H NMR : Peaks for the ethoxy group (δ ~1.3–1.4 ppm for CH₃, δ ~4.0–4.4 ppm for OCH₂) and aromatic protons (δ ~6.8–8.1 ppm for the 2-ethoxyphenyl moiety) confirm substitution patterns. The hydroxyl proton may appear as a broad singlet (~δ 2.5–3.5 ppm) .

- IR spectroscopy : Stretching vibrations for ester C=O (~1715–1740 cm⁻¹) and hydroxyl O-H (~3200–3600 cm⁻¹) are critical .

- Mass spectrometry : Molecular ion peaks (e.g., m/z ~250–300) and fragmentation patterns validate the molecular formula.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in oxidation reactions?

The hydroxyl group at the β-position is susceptible to oxidation, forming a ketone derivative (e.g., Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate). Reaction pathways depend on the oxidizing agent:

- KMnO₄/H₂SO₄ : Oxidizes the hydroxyl group to a carbonyl without ester cleavage .

- PCC (pyridinium chlorochromate) : Selective oxidation under mild conditions preserves the ester group. Computational studies (e.g., DFT) can model transition states to predict regioselectivity and optimize conditions.

Q. How does the 2-ethoxyphenyl substituent influence the compound’s stability and reactivity compared to analogs?

The 2-ethoxy group introduces steric hindrance and electronic effects:

- Steric effects : Ortho-substitution may slow nucleophilic attacks on the ester carbonyl.

- Electronic effects : The electron-donating ethoxy group stabilizes the aromatic ring, potentially directing electrophilic substitution to meta/para positions in derivative synthesis . Comparative studies with analogs (e.g., 4-ethoxyphenyl or unsubstituted phenyl) can quantify these effects via Hammett plots or kinetic assays.

Q. What strategies are effective in resolving contradictions in reported physical properties (e.g., melting points) of this compound?

Discrepancies may arise from impurities or polymorphic forms. Methodological approaches include:

- Recrystallization : Use solvents like ethanol/water mixtures to obtain pure crystalline forms.

- DSC (Differential Scanning Calorimetry) : Accurately measures melting points and identifies polymorphs.

- Collaborative validation : Cross-referencing data from independent labs (e.g., PubChem, NIST) ensures reliability .

Methodological Considerations

Q. What precautions are critical when handling this compound in aqueous reactions?

Despite its moderate polarity, the compound may hydrolyze under acidic/basic conditions. Mitigation strategies:

Q. How can researchers leverage this compound as a synthetic intermediate for bioactive molecules?

The hydroxyl and ester groups enable diverse functionalization:

- Derivatization : Convert the hydroxyl to a leaving group (e.g., via tosylation) for nucleophilic substitution.

- Cross-coupling : Suzuki-Miyaura reactions can introduce aryl/heteroaryl groups using Pd catalysts .

- Biological probes : Fluorescent tags or biotinylation at the ester moiety facilitate studies in enzyme inhibition or cellular uptake .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported spectral data (e.g., NMR shifts) for this compound?

Variations may stem from solvent effects, concentration, or instrumentation. Best practices:

- Standardized protocols : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS).

- Reproducibility checks : Repeat experiments under identical conditions and compare with literature (e.g., NIST Chemistry WebBook) .

- Advanced techniques : 2D NMR (COSY, HSQC) resolves overlapping signals in complex spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.